![molecular formula C17H19N3O2S B2687275 N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1111555-09-9](/img/structure/B2687275.png)
N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
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Description
“N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also features a dimethylcarbamoyl group, which is a functional group in organic chemistry with the structure (CH3)2NCO .
Molecular Structure Analysis
The molecular structure of this compound would be based on its IUPAC name. It would contain a pyridine ring with a carboxamide group at the 3-position. At the 2-position, there would be a methylsulfanyl group. Attached to the pyridine ring through a methylene bridge, there would be a phenyl ring with a dimethylcarbamoyl group at the 4-position.Chemical Reactions Analysis
The chemical reactivity of this compound could be inferred from its functional groups. For instance, the dimethylcarbamoyl group is known to react with alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . The pyridine ring could potentially undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of the pyridine ring could impart basicity to the compound. The dimethylcarbamoyl group could potentially make the compound reactive towards alcohols and phenols .Safety and Hazards
properties
IUPAC Name |
N-[[4-(dimethylcarbamoyl)phenyl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20(2)17(22)13-8-6-12(7-9-13)11-19-15(21)14-5-4-10-18-16(14)23-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEJYJKRQTXZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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